(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar thiazolidine-2,4-dione derivatives involves the reaction of aldehydes with thiourea and monochloroacetic acid in an aqueous medium . The chemical structures of the compounds are elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine-2,4-dione (TZDs) moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Scientific Research Applications
Anticancer Activity
Synthetic derivatives of thiazolidine-2,4-dione, including compounds structurally related to "(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione," have been investigated for their anticancer properties. For instance, studies have synthesized and tested various compounds for their ability to inhibit cancer cell proliferation, demonstrating significant anticancer activity against specific cancer cell lines. Such research indicates the potential of these derivatives in developing new anticancer agents (Kumar & Sharma, 2022).
Antimicrobial Activity
Research on thiazolidine-2,4-dione derivatives has also highlighted their antimicrobial potential. These compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. The studies reveal that certain derivatives exhibit good to moderate antimicrobial and antifungal activities, suggesting their applicability in designing new antimicrobial agents (Başoğlu et al., 2012).
Molecular Docking Studies
Molecular docking studies have been performed on thiazolidine-2,4-dione derivatives to understand their interaction with biological targets. These studies provide insights into the molecular basis of the compound's activity and help in the rational design of more effective therapeutic agents. For example, docking studies of certain derivatives have shown promising interactions with enzymes or receptors, indicating their potential therapeutic applications (Fatma et al., 2018).
Hypoglycemic and Anti-inflammatory Activity
Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their hypoglycemic and anti-inflammatory activities. These studies aim to explore the compounds' potential in treating diseases like diabetes and inflammation. The results indicate that certain derivatives possess significant hypoglycemic and anti-inflammatory properties, making them candidates for further development as therapeutic agents (Kawale et al., 2020).
Mechanism of Action
While the specific mechanism of action for “(E)-5-(2-fluorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione” is not mentioned in the available data, thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Therefore, the future directions in this field may involve the development of multifunctional drugs and improving their activity .
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-4-2-1-3-11(12)9-13-14(19)18(15(20)22-13)10-17-5-7-21-8-6-17/h1-4,9H,5-8,10H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIBTCHWQYBBNF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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